7-Oxaspiro[3.5]nonane-1,3-dione is a bicyclic organic compound characterized by a unique spirocyclic structure that features a lactone ring fused with a cyclohexane ring. This compound, with the Chemical Abstracts Service (CAS) number 455264-53-6, is recognized for its diverse applications in various fields including chemistry, biology, and medicine. Its structural uniqueness allows it to serve as an important building block in synthetic chemistry and as a potential pharmacophore in drug development.
7-Oxaspiro[3.5]nonane-1,3-dione is classified under spirocyclic compounds, which are known for their distinctive three-dimensional structures. These compounds are often utilized in medicinal chemistry due to their ability to interact with biological targets effectively. The compound can be sourced from various chemical suppliers and is typically produced through synthetic routes involving cyclization reactions of precursor compounds .
The synthesis of 7-Oxaspiro[3.5]nonane-1,3-dione generally involves the cyclization of a bis-acid precursor. One common method includes dissolving the bis-acid in acetic anhydride and refluxing the mixture for an extended period. After the reaction, the mixture is subjected to rotary evaporation, followed by purification using silica gel chromatography with a solvent system such as ethyl acetate and hexane.
Another synthetic route involves multi-step reactions where specific reagents such as triethylamine and hydrochloric acid are employed under controlled conditions to achieve high yields of the desired product .
The molecular formula of 7-Oxaspiro[3.5]nonane-1,3-dione is , with a molecular weight of approximately 154.16 g/mol. The compound features a spirocyclic structure that imparts distinct physical and chemical properties, allowing it to adopt conformations that can fit into various biological targets effectively. The presence of both carbonyl groups in the lactone structure contributes to its reactivity and potential interactions with enzymes or receptors in biological systems .
7-Oxaspiro[3.5]nonane-1,3-dione undergoes several chemical reactions including:
These reactions enable the modification of 7-Oxaspiro[3.5]nonane-1,3-dione for various applications in synthetic organic chemistry.
The mechanism of action for 7-Oxaspiro[3.5]nonane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The unique spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction is highly context-dependent and varies based on the specific biological target involved .
7-Oxaspiro[3.5]nonane-1,3-dione is characterized by its solid state at room temperature, exhibiting stability under standard laboratory conditions. Its melting point and boiling point have not been extensively documented but are expected to align with typical values for similar bicyclic compounds. The compound's solubility in organic solvents further facilitates its use in synthetic applications.
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic carbonyl groups, making it versatile for various synthetic transformations .
7-Oxaspiro[3.5]nonane-1,3-dione has several notable applications:
Photoredox catalysis has emerged as a powerful strategy for generating radical intermediates essential for constructing spirocyclic diones. This approach leverages visible-light-absorbing transition metal complexes (e.g., Ir(III) or Ru(II) polypyridyl catalysts) to initiate single-electron transfer (SET) processes. For 7-oxaspiro[3.5]nonane-1,3-dione precursors, excitation of [Ir(dtbbpy)(ppy)₂]PF₆ generates a long-lived excited state (*E₁/₂ = –0.66 V vs. SCE), capable of oxidizing nucleophilic anions like malonate enolates. The resulting electrophilic radicals undergo intramolecular addition to pendant alkenes, enabling redox-neutral spirocyclization. Key advantages include:
Table 1: Photocatalyst Optimization for Radical Spirocyclization
Photocatalyst | Solvent | Yield (%) | Key Redox Properties |
---|---|---|---|
[Ir(dtbbpy)(ppy)₂]PF₆ | CH₃CN | 96 | *E₁/₂(Irᴵᴵᴵ/Irᴵᴵ) = –0.66 V; *E₁/₂(Irᴵᴵ/Irᴵᴵᴵ) = +1.51 V |
Ru(bpy)₃₂ | CH₃CN | 15 | Lower reducing power limits anion oxidation |
Ir(ppy)₃ | CH₃CN | 39 | Insufficient oxidation potential for alkyl β-ketoesters |
Mechanistically, proton-coupled electron transfer (PCET) enables oxidation of 1,3-dicarbonyl anions, forming neutral radicals primed for cyclization. Computational studies confirm that benzylic radical intermediates are reduced by the photocatalyst’s Ir(II) state (E = +1.51 V), closing the catalytic cycle [1].
The generation of 1,3-dicarbonyl radicals via anion oxidation circumvents traditional stoichiometric oxidants (e.g., Mn(III), Ce(IV)), offering enhanced sustainability. β-Ketoester anions (pKa ~11) are selectively oxidized by photoexcited Ir(III)* complexes, producing electrophilic radicals without fragmentation. This contrasts with aromatic β-ketoesters, which exhibit positive electron affinities and easier oxidation profiles. Critical considerations include:
The process enables access to sterically congested motifs, including cyclopentanones with vicinal quaternary centers, through radical addition to styrenes [1].
Intramolecular hydroalkylation cascades convert acyclic precursors into spiro[3.5]nonane cores via radical addition/cyclization sequences. A representative pathway involves:
Figure: Hydroalkylation Mechanism
Anion Oxidation → [PC•⁺] │ ↓ Neutral Radical → Cyclization → Benzylic Radical → Reduction → Spirocycle
Scope limitations arise with non-benzylic alkenes due to inefficient reduction by Ir(II). Functional group tolerance includes halogens (e.g., 3b–d), lactones (3f–h), and β-ketoamides (3i), though tertiary amides are incompatible due to A¹,³-strain during enolization [1].
Stereoselective spiroannulation requires precise manipulation of chiral centers and protecting group strategies. Key findings include:
For 7-oxaspiro[3.5]nonane systems, α-stereocenters adjacent to dioxolane rings undergo functionalization without racemization (97% ee retention), facilitated by Thorpe-Ingold acceleration [8].
The synthesis of complex spirocycles faces challenges in macrocyclization efficiency and purification. Comparative analysis reveals context-dependent advantages:
Table 2: Solid- vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cyclization Efficiency | Higher for conformationally rigid targets (e.g., 36–47% yield for urukthapelstatin A precursors) [4] | Limited by pre-cyclization rigidity (e.g., failed couplings with FDPP/HATU) [4] |
Purification | Simplified via resin washing; intermediates remain immobilized [4] [9] | Requires scavenger resins or chromatography; complex for polar intermediates [9] |
Functional Flexibility | Enables post-cyclization heterocycle formation (e.g., DAST-mediated oxazoline synthesis) [4] | Broad solvent/temperature tolerance; supports diverse reagents (e.g., heterogeneous catalysts) [9] |
Automation | Highly amenable to automated peptide synthesizers [9] | Increasingly feasible with flow chemistry [9] |
In spiroketal synthesis (e.g., danshenspiroketallactones), solution-phase radical translocation via 1,5-HAT provides efficient access to [5.5]-spirocycles (59–80% yield) [8]. However, solid-phase approaches excel for iterative macrocycle assembly, as demonstrated by the synthesis of urukthapelstatin A, where linear peptide elongation on chlorotrityl resin overcame solution-phase cyclization failures [4].
Table 3: Application-Specific Recommendations
Synthetic Goal | Preferred Method | Rationale |
---|---|---|
Radical-mediated remote C–H functionalization | Solution-phase | Requires diverse solvents/temperatures [8] |
Peptide-derived spirocycles | Solid-phase Fmoc strategy | Mitigates purification challenges [4] |
Stereoselective quaternary center formation | Hybrid approach | Solution-phase asymmetric step → solid-phase cyclization [9] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8